3-((Piperidin-3-ylmethoxy)methyl)pyridine dihydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-((Piperidin-3-ylmethoxy)methyl)pyridine dihydrochloride consists of a pyridine ring attached to a piperidine ring via a methoxy methyl group. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthetic Methodologies
Several studies have developed novel synthetic routes for piperidine derivatives, emphasizing the importance of these compounds in medicinal chemistry and their potential for producing large quantities efficiently. For instance, Smaliy et al. (2011) proposed a new method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound with significant medicinal chemistry applications, via the exhaustive catalytic hydrogenation of pyrrolylpyridine (Smaliy et al., 2011).
Molecular Structure and Vibrational Spectra
Research into the molecular structure and vibrational spectra of piperidine derivatives, such as the study by Taşal et al. (2009), which determined the structure and vibrational frequencies of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one using HF and DFT methods, highlights the complexity and diversity of piperidine-based molecules (Taşal et al., 2009).
Quantum Chemical and Molecular Dynamic Simulation Studies
Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of three piperidine derivatives on the corrosion of iron, demonstrating the utility of these compounds in materials science and engineering (Kaya et al., 2016).
Safety and Hazards
The safety data sheet for a similar compound, 3-Methylpyridine, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is recommended to handle this compound with appropriate safety measures.
properties
IUPAC Name |
3-(piperidin-3-ylmethoxymethyl)pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-3-11(7-13-5-1)9-15-10-12-4-2-6-14-8-12;;/h1,3,5,7,12,14H,2,4,6,8-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIVXWBNDTVPMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCC2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671481 | |
Record name | 3-{[(Piperidin-3-yl)methoxy]methyl}pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185313-80-7 | |
Record name | 3-{[(Piperidin-3-yl)methoxy]methyl}pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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